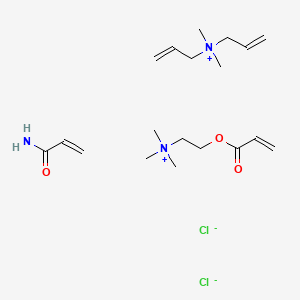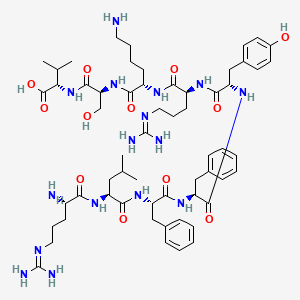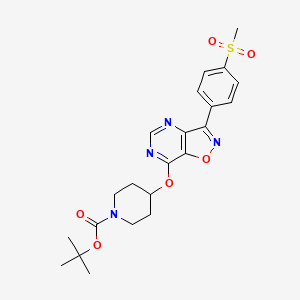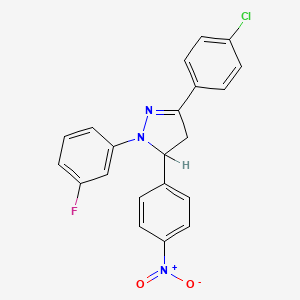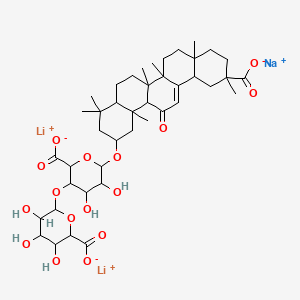
Sodium-dilithium salt of beta-glycyrrhizic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium-dilithium salt of beta-glycyrrhizic acid is a derivative of glycyrrhizic acid, a triterpene glycoside extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound has gained attention due to its broad spectrum of biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium-dilithium salt of beta-glycyrrhizic acid typically involves the neutralization of glycyrrhizic acid with sodium hydroxide and lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete conversion to the desired salt form .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to the sodium-dilithium salt using industrial reactors and precise control of reaction parameters to maintain product consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium-dilithium salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycyrrhizic acid moiety, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of different derivatives with varying pharmacological properties.
Substitution: Substitution reactions, especially at the glycosidic linkages, can produce a range of glycyrrhizic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be employed under mild to moderate conditions to achieve substitution.
Major Products: The major products formed from these reactions include various glycyrrhizic acid derivatives, each with unique biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its therapeutic potential in treating conditions such as diabetes, liver diseases, and viral infections.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to its beneficial properties.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antiviral: Interferes with viral replication and enhances the immune response.
Hepatoprotective: Protects liver cells from damage by modulating oxidative stress and inflammatory pathways.
Molecular Targets and Pathways:
NF-κB Pathway: Inhibition of this pathway reduces inflammation.
Viral Proteins: Direct interaction with viral proteins disrupts their function.
Antioxidant Enzymes: Upregulation of these enzymes helps mitigate oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Glycyrrhizic Acid: The parent compound with similar biological activities but different pharmacokinetics.
Trisodium Salt of Glycyrrhizic Acid: Another derivative with comparable properties but distinct solubility and stability profiles.
Glycyrrhetinic Acid: A metabolite of glycyrrhizic acid with potent anti-inflammatory and antiviral effects.
Uniqueness: Sodium-dilithium salt of beta-glycyrrhizic acid stands out due to its unique combination of sodium and lithium ions, which may confer distinct pharmacological advantages, such as enhanced bioavailability and stability .
Eigenschaften
CAS-Nummer |
134885-72-6 |
|---|---|
Molekularformel |
C42H59Li2NaO16 |
Molekulargewicht |
856.8 g/mol |
IUPAC-Name |
dilithium;sodium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.2Li.Na/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3 |
InChI-Schlüssel |
VCJKVVFWWXWYAG-UHFFFAOYSA-K |
Kanonische SMILES |
[Li+].[Li+].CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


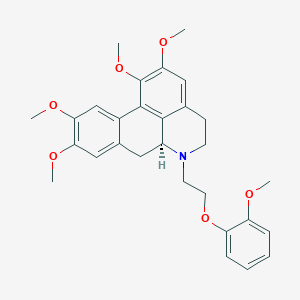

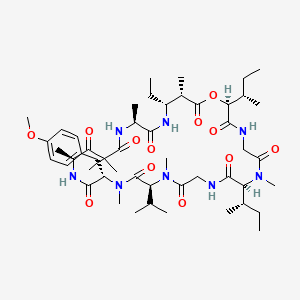

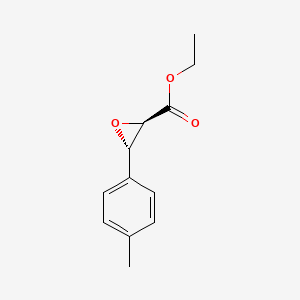
![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

